molecular formula C14H21BO2S B6150368 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 879487-00-0

4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No.: B6150368
CAS No.: 879487-00-0
M. Wt: 264.2
InChI Key:
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Description

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its unique chemical properties and has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfones or sulfoxides.

  • Reduction: Production of reduced boronic acids or boronic esters.

  • Substitution: Generation of various substituted phenylboronic acids.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound is used as a building block for the construction of complex organic molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its boronic acid moiety can interact with biological targets, making it useful in the design of new therapeutic agents.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including polymers and fine chemicals.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: Interaction with serine proteases and other enzymes.

  • Receptors: Binding to specific receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the methylsulfanyl group, which influences its reactivity and biological activity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

CAS No.

879487-00-0

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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